molecular formula C16H16N6O3 B2959173 N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide CAS No. 1396633-30-9

N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide

Cat. No.: B2959173
CAS No.: 1396633-30-9
M. Wt: 340.343
InChI Key: YVTMNHPFJRNZTL-UHFFFAOYSA-N
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Description

N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide is a heterocyclic compound featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing a pyrazine moiety. Its synthesis likely involves coupling reactions similar to those used for related oxadiazole-isopropylamide derivatives, such as nucleophilic substitutions or cyclization of precursor amidoximes .

Properties

IUPAC Name

2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3/c1-10(2)19-13(23)9-22-7-3-4-11(16(22)24)15-20-14(21-25-15)12-8-17-5-6-18-12/h3-8,10H,9H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTMNHPFJRNZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-isopropyl-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide (CAS Number: 1396633-30-9) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The molecular formula for this compound is C16H16N6O3C_{16}H_{16}N_{6}O_{3} with a molecular weight of 340.34 g/mol. The structure includes a pyridine ring linked to a pyrazinyl oxadiazole moiety, which is significant for its biological activity.

PropertyValue
Molecular FormulaC16H16N6O3
Molecular Weight340.34 g/mol
CAS Number1396633-30-9

Antimicrobial Properties

Research indicates that compounds containing oxadiazole derivatives exhibit considerable antimicrobial activity. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains.

Mechanism of Action : The mechanism underlying the antimicrobial effect is believed to involve the inhibition of biofilm formation and disruption of bacterial cell integrity. The presence of the -N=CO group in the chemical structure plays a crucial role in these interactions .

Cytotoxicity Studies

Cytotoxicity assessments are essential for determining the safety profile of this compound. In vitro studies have shown that certain derivatives exhibit low cytotoxicity towards normal cell lines while maintaining antimicrobial efficacy.

Findings : A study reported that at concentrations up to 200 µM, some oxadiazole derivatives did not significantly affect cell viability in L929 cells, suggesting a favorable safety profile . This highlights the potential for therapeutic applications without substantial toxicity.

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A comparative analysis demonstrated that oxadiazole derivatives exhibited superior antibacterial effects compared to traditional antibiotics like ciprofloxacin .
  • Cytotoxicity Evaluation : In a study involving multiple cell lines (A549 and HepG2), several oxadiazole compounds showed enhanced cell viability at specific concentrations, indicating their potential as non-toxic therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of oxadiazole-isopropylamides, which are characterized by a central acetamide backbone linked to substituted oxadiazoles. Key structural analogs include:

Compound ID Substituents on Oxadiazole Phenoxy/Pyridinone Group Molecular Weight (g/mol) Melting Point (°C) HPLC Purity (%) Isomer Ratio (NMR) Yield (%)
Target Compound 3-(Pyrazin-2-yl) 2-Oxo-pyridin-1(2H)-yl Not reported Not reported Not reported Not reported N/A
11an 3-(Pyrazin-2-yl) 4-Butylphenoxy 478.54 Not reported 97.97 Not specified 78
11am 3-(Pyrazin-2-yl) 4-Propylphenoxy 436.47 Not reported 98.3 Major:Minor (4:1) 88
11ak 3-(Pyridin-3-yl) 4-Isobutylphenoxy 409.23 121.5–123.7 98.3 Major:Minor (N/A) 88
11g 3-(4-Chlorophenyl) 4-Chlorophenoxy 433.87 133.4–135.8 99.9 4:1 N/A
11i 3-(4-Chlorophenyl) p-Tolyloxy 413.88 133.5–134.3 99.7 3:1 N/A

Key Observations:

Pyrazine vs. Pyridine/Phenyl Substituents: The pyrazine moiety in the target compound and analogs like 11an/11am may enhance π-π stacking or hydrogen bonding compared to pyridine (11ak) or chlorophenyl (11g, 11i) groups. Pyrazine’s nitrogen-rich structure could improve solubility or target binding in biological systems .

Pyridinone vs. Phenoxy Groups: The target compound’s 2-oxo-pyridin-1(2H)-yl group introduces a lactam ring, which is structurally distinct from the phenoxy groups in analogs. This difference may influence electronic properties, solubility, and metabolic stability.

Physicochemical Properties

  • Purity and Isomerism: Analogs exhibit high HPLC purity (>97%), with some showing isomerism due to restricted rotation around the acetamide bond (e.g., 11g: 4:1 isomer ratio) . The target compound may exhibit similar isomerism, though its pyridinone core could impose additional conformational constraints.
  • Melting Points: Melting points for analogs range from 92.7°C (11al) to 135.8°C (11g), correlating with substituent bulk and crystallinity. The target compound’s pyridinone group may elevate its melting point compared to phenoxy analogs.

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